
P,P-Diisopropylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Diisopropylphosphinic amide is an organophosphorus compound characterized by the presence of two isopropyl groups attached to a phosphinic amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P,P-Diisopropylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(i-Pr)_2P(O)Cl} + \text{NH}_3 \rightarrow \text{(i-Pr)_2P(O)NH}_2 + \text{HCl} ]
Another method involves the use of diisopropylphosphinic acid as a starting material, which is then converted to the amide using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
P,P-Diisopropylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphinic amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
P,P-Diisopropylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism by which P,P-Diisopropylphosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic amide group can form stable complexes with metal ions, influencing catalytic activity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropylphosphinic acid
- Diisopropylphosphinic chloride
- Diisopropylphosphine oxide
Uniqueness
P,P-Diisopropylphosphinic amide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H16NOP |
|---|---|
Molekulargewicht |
149.17 g/mol |
IUPAC-Name |
2-[amino(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H16NOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H2,7,8) |
InChI-Schlüssel |
OSTIOWAAEJSDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
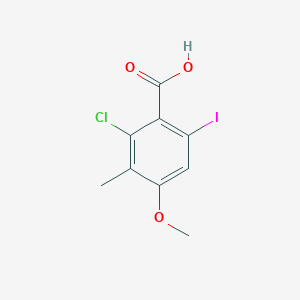
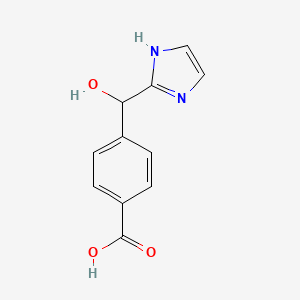
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)
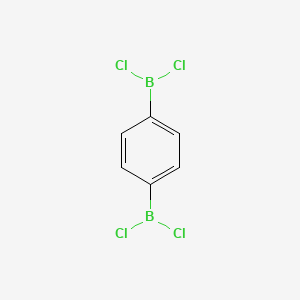
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
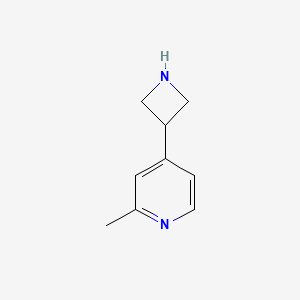
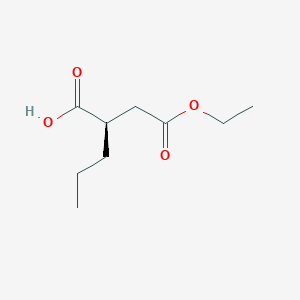
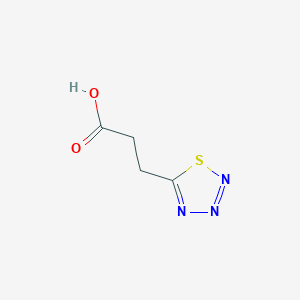
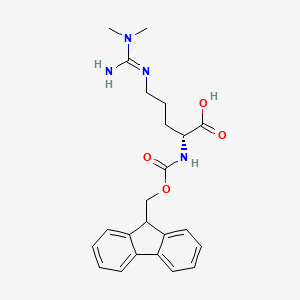

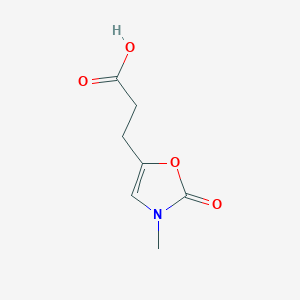
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)

